molecular formula C22H26N4O5 B4164975 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

Cat. No. B4164975
M. Wt: 426.5 g/mol
InChI Key: ULACUWYAFAZGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a morpholine derivative that acts as a selective antagonist of the dopamine D2 receptor.

Mechanism of Action

4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine acts as a selective antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that activates the receptor. By blocking the activation of the D2 receptor, 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine can modulate the release of other neurotransmitters such as glutamate and GABA, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the release of dopamine, glutamate, and GABA in various brain regions. 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to have neuroprotective effects in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has several advantages as a research tool. It has high affinity and selectivity for the dopamine D2 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is also relatively stable and can be easily synthesized using standard laboratory techniques. However, 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has some limitations as a research tool. It is not suitable for studying the effects of dopamine on other receptors or neurotransmitters, as it specifically targets the D2 receptor. Additionally, 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine. One area of research could focus on the development of more selective and potent D2 receptor antagonists. Another area of research could focus on the use of 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine as a tool to study the role of the D2 receptor in other physiological processes, such as reward and motivation. Additionally, 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine could be used in combination with other drugs to explore potential synergistic effects. Overall, 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has the potential to be a valuable tool for studying the dopamine D2 receptor and its role in various physiological and pathological conditions.

Scientific Research Applications

4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been widely used in scientific research as a tool to study the dopamine D2 receptor. It has been shown to have high affinity and selectivity for the D2 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been used in studies related to drug addiction, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

(2-methoxyphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-30-21-5-3-2-4-18(21)22(27)25-10-8-23(9-11-25)17-6-7-19(26(28)29)20(16-17)24-12-14-31-15-13-24/h2-7,16H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULACUWYAFAZGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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